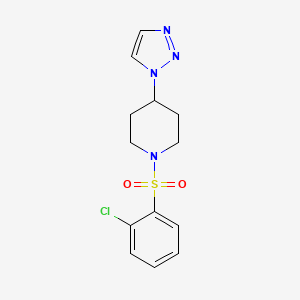
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C13H15ClN4O2S and its molecular weight is 326.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN4O2S, with a molecular weight of 326.80 g/mol. The compound features a piperidine ring substituted with a triazole and a chlorophenylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and triazole moieties. For example, the incorporation of the triazole ring can be achieved through "Click" chemistry methods, which are efficient and yield high purity products .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups demonstrate significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 |
| Compound 5a | Escherichia coli | 0.25 |
| Compound 4a | Salmonella typhi | 0.30 |
| This compound | TBD | TBD |
Enzyme Inhibition
The sulfonamide moiety in the compound is associated with enzyme inhibition activities, particularly against urease and acetylcholinesterase (AChE). These activities are crucial for developing treatments for conditions like peptic ulcers and Alzheimer's disease. For example, several derivatives have shown strong inhibitory effects with IC50 values significantly lower than standard inhibitors .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 0.63 |
| This compound | TBD | TBD |
Study on Antibacterial Properties
In one study focusing on the antibacterial properties of related compounds, derivatives were tested against a panel of bacteria. The results indicated that certain structural modifications enhanced activity against resistant strains .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinities of the compound to various targets. These studies suggest that the triazole ring plays a pivotal role in binding interactions with target enzymes .
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVEURLTFZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














